molecular formula C12H17ClN2 B2700261 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine CAS No. 1379610-46-4

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine

Cat. No.: B2700261
CAS No.: 1379610-46-4
M. Wt: 224.73
InChI Key: MJZDLIOQQCDLFH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited, its structure, featuring an imidazolidine core substituted with a 4-chlorobenzyl group and 5,5-dimethyl modifications, places it within a class of heterocyclic compounds known for their significant pharmacological potential. The imidazolidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of bioactive molecules . Researchers investigate such scaffolds for their utility in designing protein-protein interaction inhibitors, particularly those targeting PDZ domains, which are crucial in signaling pathways like WNT/β-catenin, a pathway often dysregulated in cancers . Furthermore, the structural motif is relevant in the synthesis of more complex chemical entities, including polymers and N-halamine biocidal materials . This reagent provides researchers with a versatile intermediate for synthesizing novel compounds, exploring structure-activity relationships, and developing potential therapeutic agents. It is supplied as a high-purity material for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-12(2)8-14-9-15(12)7-10-3-5-11(13)6-4-10/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDLIOQQCDLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCN1CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylimidazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Activity : Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The presence of the chlorophenyl group is believed to enhance its cytotoxic effects.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its mechanisms of action may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and affecting biological pathways.

Industry

In industrial applications, 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one is utilized in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable in developing new products across different sectors.

Antimicrobial Activity Study (2024)

Objective : Assess efficacy against bacterial strains.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests promising anticancer potential.

Mechanistic Insights Study

Further investigations revealed that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include substituted imidazolidines, imidazoles, and benzimidazoles. Key differentiating factors are substituent positions, halogenation patterns, and ring saturation. Below is a comparative analysis:

2.1 Substituent Effects
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound A) :
    This imidazole derivative features a nitro group at the 5-position and a chloromethylphenyl substituent. The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the saturated imidazolidine core in the target compound offers greater rigidity and reduced metabolic degradation .

  • 5,5-Diphenylimidazolidine (Compound B): Lacking halogenation, this analogue shows lower lipophilicity and altered pharmacokinetics.

Research Findings and Limitations

Key Observations

  • The 4-chlorobenzyl group in the target compound confers superior lipophilicity compared to non-halogenated analogues, aligning with trends in drug design for blood-brain barrier penetration.
  • Saturated imidazolidine cores, as opposed to imidazole rings, may reduce susceptibility to oxidative metabolism, as seen in related compounds .

Gaps in Literature

  • No direct pharmacological data for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine are available in the provided evidence. Comparative analyses rely on structural extrapolation and properties of analogues.

Biological Activity

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN
  • CAS Number : 1379610-46-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. In a study evaluating the antibacterial properties of synthesized compounds, it was found to be moderately effective against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisModerate
Other tested strainsWeak to moderate

Enzyme Inhibition

In terms of enzyme inhibition, the compound has been evaluated alongside other derivatives for its AChE inhibitory activity. The results are summarized in the table below:

CompoundIC50 (µM)
This compoundTBD
Reference Standard (e.g., Thiourea)21.25 ± 0.15

These findings suggest that while the compound shows promise as an enzyme inhibitor, further detailed studies are needed to quantify its efficacy accurately.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study synthesized various derivatives of imidazolidines and assessed their biological activities. Among these, this compound was highlighted for its moderate inhibitory effects against specific bacterial strains. The study utilized docking studies to elucidate the interaction mechanisms at the molecular level .
  • Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibitory properties of similar compounds. Here, the imidazolidine derivative demonstrated promising results in inhibiting AChE and urease, indicating potential applications in treating conditions like Alzheimer's disease or infections requiring urease inhibition .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
1-(4-Chlorophenyl)-2-methylimidazolidineModerate antibacterialTBD
1-(4-Methylphenyl)-5-methylimidazolidineStrong AChE inhibitionTBD

This comparison highlights that while there are similarities in structure among these compounds, their biological activities can vary significantly based on minor structural changes.

Q & A

Q. How to integrate findings from this compound into broader biological or materials science contexts?

  • Methodology : Design structure-activity relationship (SAR) studies for antimicrobial activity (e.g., against fungal zoospores, as in ). Use Langmuir-Blodgett films to study self-assembly on substrates for materials applications.

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